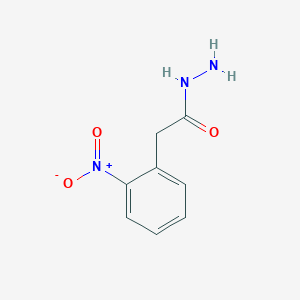

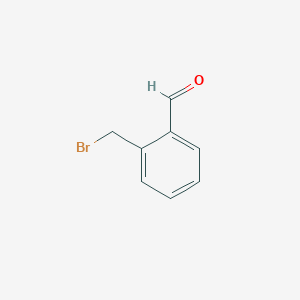

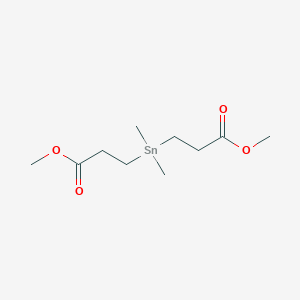

![molecular formula C16H11NO4 B049090 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B49090.png)

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one

Descripción general

Descripción

“Bo-Xan” es un compuesto sintético conocido por sus diversas aplicaciones en varios campos científicos. Se caracteriza por su estructura molecular única, que le permite participar en una amplia gama de reacciones químicas.

Mecanismo De Acción

El mecanismo por el cual “Bo-Xan” ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, “Bo-Xan” puede inhibir la actividad de ciertas enzimas, afectando así los procesos metabólicos . Sus propiedades antioxidantes le permiten neutralizar los radicales libres, reduciendo el estrés oxidativo y previniendo el daño celular .

Análisis Bioquímico

Biochemical Properties

Aristolactam AIIIa targets the Polo Box domain (PBD) of Plk1, which is an efficient tactic for exploring Plk1 inhibitors . It also binds to the catalytic domain (CD) of Plk1 and inhibits its activity .

Cellular Effects

Aristolactam AIIIa can block the proliferations of HeLa, A549, HGC and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at G2/M phase with spindle abnormalities and promote apoptosis in HeLa cells .

Molecular Mechanism

Aristolactam AIIIa targets both the catalytic domain of Plk1 (CD) and PBD and enhances the CD/PBD interaction . This interaction inhibits the activity of Plk1, leading to the observed cellular effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de “Bo-Xan” normalmente implica un proceso de múltiples pasos. Un método común incluye la reacción de un polifenol con diferentes ácidos salicílicos en presencia de anhídrido acético como agente deshidratante . Este método clásico se ha modificado a lo largo de los años para mejorar el rendimiento y reducir los tiempos de reacción. Por ejemplo, se ha demostrado que el uso de cloruro de zinc y cloruro de fosforilo produce “Bo-Xan” con mejores rendimientos .

Métodos de producción industrial: La producción industrial de “Bo-Xan” a menudo emplea fermentación aeróbica utilizando bacterias gramnegativas pertenecientes al género Xanthomonas . Este método es preferido debido a su rentabilidad y la capacidad de producir heteropolisacáridos naturales de alto peso molecular.

Análisis De Reacciones Químicas

Tipos de reacciones: “Bo-Xan” experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son facilitadas por su estructura molecular única, que le permite interactuar con diferentes reactivos bajo condiciones específicas.

Reactivos y condiciones comunes:

Sustitución: Las reacciones de sustitución a menudo implican el uso de electrófilos como los haluros de alquilo y los cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones varían dependiendo de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de “Bo-Xan” puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

“Bo-Xan” tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de diversos compuestos orgánicos.

Biología: “Bo-Xan” se utiliza en el estudio del metabolismo celular y las interacciones enzimáticas.

Medicina: El compuesto ha mostrado potencial en el desarrollo de fármacos antiinflamatorios y anticancerígenos.

Comparación Con Compuestos Similares

“Bo-Xan” es único en comparación con otros compuestos similares debido a su diversa gama de aplicaciones y su capacidad de experimentar diversas reacciones químicas. Compuestos similares incluyen las xantonas y el xantano, que también tienen importantes aplicaciones biológicas e industriales . “Bo-Xan” destaca por su estructura molecular específica y la eficiencia de sus métodos de producción sintética e industrial.

Lista de compuestos similares:

- Xantonas

- Xantano

- Xanthohumol

Propiedades

IUPAC Name |

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXGXKFPTAJYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

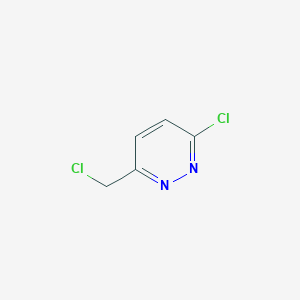

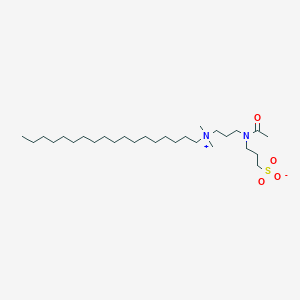

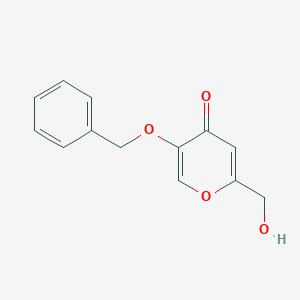

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)